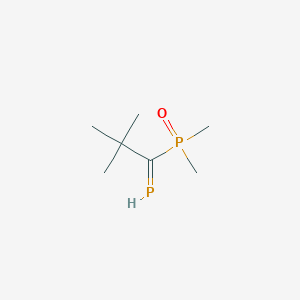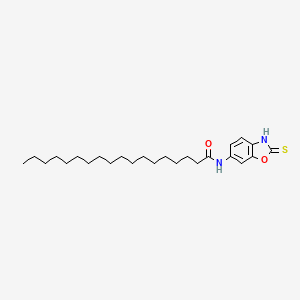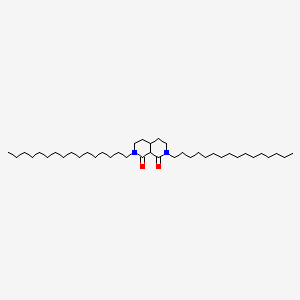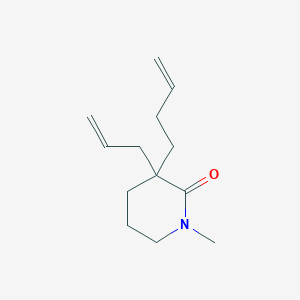![molecular formula C30H28N2O4 B14192339 4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 874634-18-1](/img/structure/B14192339.png)
4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two 2,5-dimethoxyphenyl groups attached via ethenyl linkages. The presence of methoxy groups and the extended conjugation through the ethenyl linkages contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,5-dimethoxybenzaldehyde: This can be synthesized from 2,5-dimethoxytoluene through oxidation.
Formation of 2,5-dimethoxycinnamaldehyde: This involves the condensation of 2,5-dimethoxybenzaldehyde with acetic anhydride and sodium acetate.
Synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine: The final step involves the reaction of 2,5-dimethoxycinnamaldehyde with 4,4’-bipyridine under basic conditions, typically using potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反応の分析
Types of Reactions
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl linkages can be reduced to form ethyl linkages.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like boron tribromide (BBr₃) can be used for demethylation of methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted bipyridine derivatives.
Substitution: Formation of various substituted bipyridine derivatives depending on the substituent introduced.
科学的研究の応用
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of materials for organic electronics and photonics.
作用機序
The mechanism of action of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine largely depends on its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis or electron transfer.
類似化合物との比較
Similar Compounds
1,4-bis(2,5-dimethoxyphenyl)benzene: Similar in structure but lacks the bipyridine core.
4,4’-Dimethoxy-2,2’-bipyridine: Similar bipyridine core but lacks the extended conjugation through ethenyl linkages.
Pterostilbene: Contains similar methoxyphenyl groups but differs in overall structure and properties.
Uniqueness
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its combination of a bipyridine core with extended conjugation through ethenyl linkages and methoxy groups. This unique structure imparts distinctive chemical properties, making it valuable in various applications, particularly in coordination chemistry and materials science.
特性
CAS番号 |
874634-18-1 |
|---|---|
分子式 |
C30H28N2O4 |
分子量 |
480.6 g/mol |
IUPAC名 |
4-[2-(2,5-dimethoxyphenyl)ethenyl]-2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H28N2O4/c1-33-25-9-11-29(35-3)23(19-25)7-5-21-13-15-31-27(17-21)28-18-22(14-16-32-28)6-8-24-20-26(34-2)10-12-30(24)36-4/h5-20H,1-4H3 |
InChIキー |
TYRROXLJNLYWKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)

![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)

